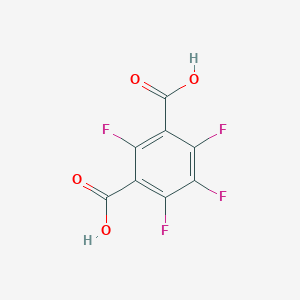

Tetrafluoroisophthalic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIMKUYGUHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304994 | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-39-9 | |

| Record name | 1551-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Tetrafluoroisophthalic Acid

Devising Preparative Methods for Tetrafluoroisophthalic Acid

The synthesis of this compound, a highly fluorinated aromatic dicarboxylic acid, involves specialized chemical strategies. While detailed protocols for every conceivable route are not extensively documented in publicly available literature, an understanding can be constructed from analogous syntheses of its isomers and related fluorinated compounds.

Metalation and Carbonation of 1,2,3,5-Tetrafluorobenzene

Scientific literature does not provide a specific, detailed methodology for the synthesis of this compound via the direct metalation and subsequent carbonation of 1,2,3,5-tetrafluorobenzene. This synthetic route, while theoretically plausible, involves the selective di-lithiation or di-magnesiation of the fluorinated benzene (B151609) ring at the 1 and 3 positions, followed by quenching with carbon dioxide to form the dicarboxylic acid. The challenge in such a reaction lies in controlling the regioselectivity of the metalation steps to avoid the formation of isomeric products.

For context, the synthesis of a related isomer, tetrafluorophthalic acid, has been achieved from 1,2,3,4-tetrafluorobenzene, though the specific reaction pathway may differ google.com.

Hydrolysis of Decafluoro-m-xylene

The synthesis of this compound through the hydrolysis of decafluoro-m-xylene (1,3-bis(trifluoromethyl)-2,4,5,6-tetrafluorobenzene) is not explicitly detailed in the surveyed literature. This transformation requires the conversion of two trifluoromethyl (-CF3) groups into carboxylic acid (-COOH) groups. The hydrolysis of -CF3 groups is a chemically challenging process that typically requires harsh reaction conditions.

A related study on the vapor-phase hydrolysis of 2-chloroheptafluorotoluene using alumina and steam at high temperatures demonstrated the conversion of a single -CF3 group into a carboxylic acid, yielding 2-chloro-3,4,5,6-tetrafluorobenzoic acid . This suggests that such a transformation is feasible, though specific conditions and yields for the di-substituted decafluoro-m-xylene are not documented.

| Precursor | Product | Reagents | Conditions | Yield |

| 2-chloroheptafluorotoluene | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | H₂O (steam), Alumina | High Temperature, Vapor-Phase | 49% (via H₂SO₄ reflux) |

This table presents data for an analogous hydrolysis reaction of a related compound, as direct data for decafluoro-m-xylene is not available.

Hydrothermal Synthesis Routes

The term "hydrothermal synthesis" in the context of this compound predominantly refers to its use as a building block (linker) in the creation of more complex structures, such as metal-organic frameworks (MOFs), rather than a method for its own preparation. In a typical hydrothermal synthesis of an MOF, a pre-synthesized carboxylic acid like this compound is reacted with a metal salt in a solvent under elevated temperature and pressure. This process leads to the self-assembly of a crystalline, porous framework. There is no evidence in the provided search results to suggest that this compound itself is synthesized via a hydrothermal route.

Mechanochemical Synthesis Approaches

Similar to hydrothermal synthesis, mechanochemical methods involving isophthalates are focused on the solvent-free or low-solvent synthesis of coordination polymers and MOFs. This technique uses mechanical force (e.g., ball milling) to induce chemical reactions between a pre-existing isophthalic acid derivative and a metal salt. The literature does not describe a mechanochemical approach for the de novo synthesis of the this compound molecule itself.

Synthesis of this compound Derivatives

The creation of derivatives from this compound typically involves standard organic transformations of the carboxylic acid groups.

Tetrafluoroisophthalamide Synthesis via Fluorination of Isophthalic Acid Derivatives

There is a lack of specific information in the searched literature describing the synthesis of tetrafluoroisophthalamide through the direct fluorination of a non-fluorinated isophthalic acid derivative. Direct fluorination of aromatic rings is a complex process that often results in a mixture of products and requires specialized reagents.

A more conventional and plausible synthetic route would involve first synthesizing this compound and then converting its carboxylic acid groups to amides. This is typically achieved by converting the diacid to the corresponding diacyl chloride, followed by reaction with ammonia or a primary/secondary amine.

For comparison, the synthesis of the isomeric tetrafluorophthalic acid often starts with a chlorinated precursor like tetrachlorophthalonitrile, which undergoes a halogen exchange reaction (fluorination) with potassium fluoride, followed by hydrolysis of the nitrile groups to carboxylic acids googleapis.com. A similar pathway starting from a chlorinated isophthalonitrile could potentially yield this compound, which could then be converted to the diamide.

| Precursor | Intermediate | Product |

| Tetrachlorophthalonitrile | Tetrafluorophthalonitrile | Tetrafluorophthalic Acid |

This table illustrates a common strategy for synthesizing a related fluorinated diacid, which could subsequently be converted to a diamide.

Esterification and Amidation Reactions for Functionalized Derivatives

This compound serves as a versatile precursor for a variety of functionalized derivatives through well-established reactions such as esterification and amidation. These transformations of the carboxylic acid groups are crucial for modifying the molecule's properties and for synthesizing more complex structures.

Esterification: The conversion of the carboxylic acid moieties of this compound into esters is typically achieved through Fischer-Speier esterification. youtube.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid gas. youtube.com The equilibrium of the reaction is driven towards the formation of the diester by removing the water produced, often through azeotropic distillation. googleapis.com The general scheme for this reaction is the condensation of a carboxylic acid and an alcohol. youtube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com

Alternative methods using Lewis acids or other organic reagents have also been developed to circumvent issues associated with strong Brønsted acids, such as side reactions and catalyst removal. rug.nl

Amidation: Amidation of this compound involves the reaction of its carboxylic acid groups with amines to form amides. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. Catalysts can facilitate this process under milder conditions. For instance, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of various carboxylic acids. researchgate.net

A common laboratory-scale method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) would produce tetrafluoroisophthaloyl chloride. This highly reactive intermediate then readily reacts with a primary or secondary amine to yield the corresponding diamide.

Recent advancements have focused on direct transamidation reactions, which can be catalyzed by various compounds, including metal catalysts and organic molecules like L-proline. nih.gov Mechanistic studies suggest that for tertiary amides, which lack an N-H bond, the reaction pathway differs from that of primary and secondary amides. nih.gov The synthesis of polyfluoroaryl amides can also be achieved in a single step via nucleophilic aromatic substitution under mild conditions. nih.gov

The functionalized esters and amides derived from this compound are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other advanced materials.

Derivatization for Metal-Organic Framework Linkers

This compound is a prominent building block in the design and synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure, the specific angular orientation of its dicarboxylate groups, and the presence of electron-withdrawing fluorine atoms make it an excellent candidate for a linker molecule. Derivatization of this linker allows for the fine-tuning of the resulting MOF's properties, such as pore size, stability, and functionality.

MOFs are crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). imperial.ac.uk Dicarboxylic acids like isophthalic acid and its derivatives are widely used as linkers. researchgate.net The derivatization of this compound primarily involves modifying its core or introducing additional functional groups to create multifunctional linkers. These modifications can be achieved before or after the MOF assembly.

One common strategy is to use functionalized linkers during the initial synthesis. imperial.ac.uk For example, introducing other coordinating groups, such as pyridyl or triazolyl moieties, onto the aromatic ring of the isophthalic acid creates a bifunctional or multifunctional linker. This "ligand-to-axial pillaring" approach can lead to the formation of complex 3D frameworks with specific topologies. mdpi.com The properties of the final MOF are directly influenced by the structure of the organic linkers and the metal clusters they connect. cd-bioparticles.net

The table below summarizes examples of derivatized isophthalic acid linkers and their resulting MOF structures.

| Linker Name | Functional Group | Metal Ion | Resulting MOF Topology | Reference |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Triazole | Sm, Tb | (6,8)-connected 3D structure | rsc.org |

| 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid | Pyrazole-Azo | Zn | Chiral 3,6T22-topology | mdpi.com |

| 3,5-di(3,5-dicarboxyphenyl)nitrobenzene | Nitro, Carboxyl | Cu | 3D framework with 1D channels | researchgate.net |

These derivatizations are key to rational MOF design, enabling the creation of materials with tailored properties for applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the reaction mechanisms involved in the synthesis and subsequent chemical transformations of this compound is fundamental to optimizing reaction conditions and designing novel synthetic routes.

Mechanistic Pathways of Fluorination Reactions

The synthesis of this compound typically involves the fluorination of an aromatic precursor. The mechanisms of aromatic fluorination can be broadly categorized as nucleophilic or electrophilic pathways.

Nucleophilic Aromatic Fluorination (SNAr): In this pathway, a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. harvard.edu The high electronegativity of the fluorine atoms already present on the ring in intermediate stages of synthesis makes the aromatic system highly electron-deficient, thus facilitating nucleophilic attack. The use of crown ethers or tetraalkylammonium counterions can enhance the solubility and reactivity of the fluoride source in organic solvents. harvard.edu

Electrophilic Fluorination: This mechanism involves an "F+" source that attacks the electron-rich aromatic ring. Reagents like N-fluoropyridinium salts and Selectfluor® are common sources of electrophilic fluorine. harvard.edumdpi.com The reaction can proceed through a single electron transfer (SET) process. harvard.edu Metal catalysts, particularly palladium, play a significant role in modern electrophilic fluorination. For example, a Pd(IV)-F complex can act as an electrophilic fluorinating agent. nih.gov The proposed mechanism involves an unusual SET/fluoride transfer/SET sequence. nih.gov Mechanistic studies suggest the involvement of discrete palladium(IV) intermediates in these transformations. harvard.edu

The choice between nucleophilic and electrophilic strategies depends on the available starting materials and the desired substitution pattern. Computational and experimental studies are often employed to elucidate the precise mechanistic details, including the nature of intermediates and transition states. nih.gov

Reaction Mechanism Studies of Dicarboxylate Linker Formation in MOFs

The formation of Metal-Organic Frameworks is a self-assembly process governed by the coordination chemistry between the metal nodes and the organic linkers. For dicarboxylate linkers like this compound, the process begins with the deprotonation of the carboxylic acid groups to form carboxylates.

The carboxylate groups then coordinate to the metal ions in the solution. Dicarboxylates can adopt various coordination modes (e.g., monodentate, bidentate chelating, bidentate bridging), which influences the geometry and dimensionality of the final framework. researchgate.net The specific angular arrangement of the two carboxylate groups on the isophthalate backbone directs the formation of the network structure.

Catalytic Effects in Synthesis and Transformation

Catalysis is indispensable in both the synthesis of the this compound molecule and its subsequent transformations.

In Synthesis:

Fluorination: As discussed, transition metals like palladium and copper are crucial catalysts in modern C-H fluorination and cross-coupling reactions to introduce fluorine atoms onto the aromatic ring. beilstein-journals.org These catalysts operate through various mechanistic cycles, often involving oxidative addition and reductive elimination steps. For instance, Cu can act as both a mediator and an oxidizer in the fluorination of arylboronic acids. beilstein-journals.org

In Transformations:

Esterification: The classic Fischer esterification is catalyzed by strong Brønsted acids like sulfuric acid. masterorganicchemistry.comrug.nl Lewis acids are also effective catalysts. The catalytic cycle involves the activation of the carboxylic acid towards nucleophilic attack by the alcohol. rug.nl

Amidation: Direct amidation reactions can be catalyzed by various compounds. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of carboxylic acids with amines. researchgate.net The proposed mechanism involves the activation of the carboxylic acid by the titanium catalyst.

MOF-Catalyzed Reactions: MOFs synthesized using this compound or its derivatives can themselves act as heterogeneous catalysts. The metal nodes can function as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic groups. For example, MOFs have been used to catalyze reactions such as the Henry reaction, where the mechanism involves the metal center assisting in the deprotonation of the nitroalkane and activating the aldehyde for electrophilic attack. researchgate.net The catalytic activity of TfOH (triflic acid) in acylation reactions has also been extensively studied, showcasing its superiority over many other Lewis and Brønsted acids. mdpi.com

The table below lists catalysts used in relevant transformations.

| Reaction Type | Catalyst | Function | Reference |

| C-H Fluorination | Palladium complexes | C-H activation | beilstein-journals.org |

| Aryl Fluorination | Copper(II) triflate | Mediator and oxidizer | beilstein-journals.org |

| Esterification | Sulfuric Acid (H₂SO₄) | Brønsted acid catalyst | masterorganicchemistry.com |

| Amidation | Titanium tetrafluoride (TiF₄) | Lewis acid catalyst | researchgate.net |

| Acylation | Triflic Acid (TfOH) | Brønsted acid catalyst | mdpi.com |

| Henry Reaction | Zn(II) or Cu(II) MOFs | Lewis acid catalyst | researchgate.net |

Polymer Science and Advanced Materials Applications of Tetrafluoroisophthalic Acid

Role as a Monomer in Polymer Synthesis

Tetrafluoroisophthalic acid serves as a crucial monomer in the synthesis of various high-performance polymers. Its integration into polymer backbones imparts unique and desirable properties, largely attributable to the presence of fluorine atoms. These atoms contribute to enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Poly(ester-amide)s and Liquid Crystalline Copolyesters Incorporating this compound

The incorporation of this compound into poly(ester-amide)s and liquid crystalline copolyesters has been a subject of significant research. researchgate.netrsc.org These polymers are noted for their exceptional thermal and mechanical properties, which are further enhanced by the inclusion of the fluorinated monomer. researchgate.net The synthesis of these polymers can be achieved through various polycondensation methods. mdpi.com

The geometry of the this compound monomer, specifically its bent or "kinked" structure, plays a pivotal role in determining the liquid crystalline behavior of the resulting copolyesters. This non-linear structure can disrupt the perfect packing of polymer chains, influencing the formation and stability of liquid crystalline phases. The presence of these kink moieties can lead to the formation of topological defects within the material, which in turn affects its macroscopic properties, including its response to external stimuli. rsc.org

Computational simulations, such as molecular dynamics, are powerful tools for understanding the behavior of polymer chains at the molecular level. nih.govsemanticscholar.org These simulations allow researchers to predict how the inclusion of this compound will affect the conformation, flexibility, and intermolecular interactions of the polymer chains. nih.gov By modeling the energetic landscape, it is possible to gain insights into the stability of different polymer conformations and how these relate to the observed macroscopic properties, such as liquid crystallinity and thermal stability. nih.govsemanticscholar.org

Fluorinated Sulfonated Poly(ether amide)s for Proton Exchange Membranes

This compound is a key component in the synthesis of fluorinated sulfonated poly(ether amide)s (SPAs), which are investigated as potential materials for proton exchange membranes (PEMs) in fuel cells. semanticscholar.org The polycondensation reaction to create these polymers involves reacting this compound with other monomers, such as 4,4'-oxydianiline (B41483) and a sulfonated dicarboxylic acid. semanticscholar.org The resulting polymers possess a unique combination of properties that make them suitable for this application.

The incorporation of fluorinated moieties, derived from this compound, into the polymer backbone has a significant impact on the properties of the resulting proton exchange membranes. The fluorine atoms contribute to improved oxidative stability of the membrane. mdpi.comrsc.org Furthermore, the presence of fluorine can influence the membrane's interaction with water, a critical factor for proton conductivity. semanticscholar.org Research suggests that fluorinated moieties can help to control water uptake, which is essential for maintaining the mechanical integrity of the membrane under hydrated conditions. semanticscholar.orgmdpi.com

Interactive Data Table: Properties of Sulfonated Poly(ether amide) Membranes

| Polymer Composition | Ion Exchange Capacity (meq/g) | Proton Conductivity (mS/cm at 80°C, 100% RH) | Water Uptake (%) |

| ODA-STA-TPA-90 | 1.7 - 2.2 | >100 | Varies |

| ODA-STA-IPA-90 | 1.7 - 2.2 | >100 | Varies |

This table summarizes data for two outstanding ionomers, highlighting their high proton conductivity. The exact water uptake varies depending on the specific polymer composition and conditions. semanticscholar.org

Other Polymer Systems and Their Research Implications

Beyond the realm of coordination polymers, this compound holds considerable promise as a monomer for the synthesis of high-performance polymers such as polyamides and polyesters. The incorporation of the tetrafluoroisophthalic moiety into polymer backbones can lead to materials with significantly enhanced properties. The strong electron-withdrawing nature of the fluorine atoms can increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polymers. Furthermore, the presence of fluorine can impart hydrophobicity, reduce the dielectric constant, and enhance solubility in organic solvents, all of which are desirable characteristics for advanced applications in electronics, aerospace, and specialty coatings.

Research in this area, however, is still developing, and detailed studies on the synthesis and characterization of polymers derived specifically from this compound are not extensively reported in publicly available literature. Nevertheless, the known effects of fluorination on polymer properties suggest that polyamides and polyesters based on this monomer would exhibit superior performance compared to their non-fluorinated counterparts. Future research is anticipated to explore these systems more thoroughly, potentially leading to the development of novel materials with exceptional performance profiles for demanding applications.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. nih.gov The versatility of MOF structures allows for the systematic tuning of their pore size, shape, and chemical environment, making them highly attractive for applications in gas storage, separation, and catalysis. nih.gov this compound serves as an excellent candidate for a "linker" molecule in the synthesis of MOFs and other coordination polymers. The carboxylate groups provide the necessary coordination sites for binding to metal centers, while the fluorinated aromatic ring introduces unique electronic and steric properties to the resulting framework.

The use of fluorinated linkers like this compound can lead to MOFs with enhanced chemical and thermal stability. The fluorine atoms can also modify the adsorption properties of the pores, making them more suitable for specific applications such as the selective capture of certain gases.

Design and Synthesis of MOFs with this compound Linkers

The design and synthesis of MOFs with desired properties rely heavily on the judicious selection of both the metal nodes and the organic linkers. rsc.org The geometry and functionality of the linker molecule play a crucial role in dictating the topology and, consequently, the properties of the final MOF structure.

The introduction of four fluorine atoms in this compound further influences the framework's topology. The steric bulk of the fluorine atoms can direct the self-assembly process, leading to unique and potentially novel network structures. Moreover, the electronic effects of the fluorine atoms can alter the coordination preferences of the carboxylate groups, thereby influencing the connectivity and dimensionality of the resulting coordination polymer. This ability to tune the MOF topology through linker modification is a powerful strategy for creating materials with tailored pore environments for specific applications. The structural diversity that can be achieved with substituted isophthalic acids has been demonstrated in a variety of coordination polymers. rsc.orgnih.govrsc.orgnih.gov

A significant advantage of using perfluorinated linkers like this compound in MOF synthesis is the ability to enhance the Lewis acidity of the metal nodes. nih.govfao.org The highly electronegative fluorine atoms withdraw electron density from the aromatic ring and, consequently, from the carboxylate coordinating groups. This inductive effect makes the metal centers more electron-deficient and thus stronger Lewis acids.

Studies on the closely related 2,3,5,6-tetrafluoroterephthalic acid have shown that its incorporation into Zr-based MOFs leads to a significant enhancement in Lewis acidity compared to the non-fluorinated analogues. nih.govsemanticscholar.orgresearchgate.net This increased Lewis acidity can dramatically improve the catalytic activity of the MOF for a range of organic transformations. For instance, Zr-MOFs with perfluorinated linkers have demonstrated high activity as single-site solid Lewis acid catalysts for Diels-Alder and arene C-H iodination reactions. nih.gov It is therefore expected that MOFs constructed with this compound would also exhibit enhanced Lewis acidity, opening up possibilities for their use as robust and highly active heterogeneous catalysts.

Applications of this compound-Derived MOFs in Gas Adsorption and Separation

The tunable porosity and chemical functionality of MOFs make them exceptional candidates for gas adsorption and separation applications. nih.govnih.gov The introduction of fluorine atoms into the framework can significantly influence the interactions between the MOF and guest gas molecules, leading to improved separation performance.

The separation of light alkanes, such as ethane (B1197151) and propane, from methane (B114726) or from each other is a critical process in the natural gas and petrochemical industries. berkeley.edu Adsorptive separation using porous materials like MOFs offers a more energy-efficient alternative to traditional cryogenic distillation. berkeley.edursc.orgnih.gov

MOFs derived from this compound are promising candidates for this application. The fluorinated pore surfaces can exhibit different affinities for alkanes compared to non-fluorinated analogues. The presence of fluorine can lead to weaker interactions with methane, which has a lower polarizability, while potentially showing enhanced interactions with larger, more polarizable alkanes like ethane and propane. This difference in interaction strength can be exploited to achieve selective adsorption and separation.

While specific experimental data for the adsorptive separation of light alkanes using MOFs synthesized from this compound is not yet widely available, the principles of MOF design suggest their potential. The table below presents illustrative data based on trends observed in other fluorinated MOFs for light alkane separation.

| Adsorbent | Gas Mixture | Temperature (K) | Pressure (bar) | Selectivity (Ethane/Methane) | Selectivity (Propane/Methane) |

|---|---|---|---|---|---|

| Hypothetical TFIPA-MOF-1 | C2H6/CH4 | 298 | 1 | Data not available | - |

| Hypothetical TFIPA-MOF-1 | C3H8/CH4 | 298 | 1 | - | Data not available |

Note: The data in this table is illustrative and intended to represent the potential performance of MOFs based on this compound (TFIPA) for light alkane separation. Specific experimental data for such materials is not yet available in the peer-reviewed literature.

Future research focusing on the synthesis and gas adsorption properties of this compound-based MOFs is crucial to validate their potential for industrial separation processes.

Gas Storage Properties in Materials with Exposed Fluorine Atoms

The incorporation of fluorine atoms into the organic linkers of porous materials like metal-organic frameworks (MOFs) can significantly enhance their gas storage and separation properties. While specific gas sorption data for materials exclusively synthesized from this compound is not extensively detailed in the current literature, the principles derived from studies on analogous fluorinated MOFs provide valuable insights. Fluorination of the porous framework can lead to several advantageous characteristics.

The presence of fluorine atoms increases the hydrophobicity of the MOF, which is beneficial for applications in humid environments, such as the capture of carbon dioxide from flue gas. mdpi.com This increased hydrophobicity helps to prevent water molecules from competing with the target gas molecules for adsorption sites within the pores.

Furthermore, the polar C-F bonds within the structure can create favorable interactions with specific gas molecules. For instance, the electrophilic carbon atoms in carbon dioxide can interact preferentially with the fluorine atoms of the linker, leading to enhanced CO2 adsorption selectivity. rsc.org This effect can facilitate a physisorptive mechanism at ambient temperatures, making these materials promising for applications like direct air capture or CO2 removal from industrial emissions. rsc.org The strategic placement of fluorine atoms, such that they protrude into the pores of the material, is crucial for maximizing their interaction with guest gas molecules.

Research on various fluorinated MOFs has demonstrated their potential in separating challenging gas mixtures. rsc.orgresearchgate.netdntb.gov.ua The tailored pore sizes and unique chemical features imparted by the fluorine atoms are key to their performance. rsc.orgresearchgate.net For example, fluorinated MOFs have shown high uptake capacities for gases like H2, N2, and O2, and have been identified as benchmark materials for several challenging gas separations. rsc.orgresearchgate.net While this compound is a logical candidate for constructing such functional materials, further research is required to fully characterize the gas storage and separation capabilities of MOFs derived from it.

Supramolecular Chemistry and Self-Assembly in this compound Systems

The molecular structure of this compound, featuring two carboxylic acid groups on a perfluorinated benzene (B151609) ring, makes it an excellent candidate for directing the formation of ordered supramolecular assemblies through hydrogen bonding and other non-covalent interactions. Carboxylic acids are well-known to form robust hydrogen-bonded synthons, which are reliable and predictable patterns of intermolecular interactions.

In the solid state, carboxylic acids typically form dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. It is highly probable that this compound also participates in such hydrogen-bonding patterns. These interactions can lead to the formation of extended one-dimensional chains or more complex two- or three-dimensional networks. The rigidity of the fluorinated aromatic core provides a well-defined scaffold for the directional propagation of these hydrogen bonds.

The principles of crystal engineering and molecular recognition can be applied to this compound to design and construct co-crystals. By combining it with other molecules that possess complementary hydrogen bonding functionalities (e.g., pyridines, amides), it is possible to create novel multi-component crystalline materials with tailored structures and properties. The predictable nature of the carboxylic acid dimer synthon, along with other potential interactions, allows for a rational approach to the design of these supramolecular systems. While specific crystal structure analyses of this compound co-crystals are not detailed in the provided search results, the fundamental principles of supramolecular chemistry strongly suggest its utility as a versatile building block in this field.

Computational Chemistry and Theoretical Studies of Tetrafluoroisophthalic Acid Systems

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. For tetrafluoroisophthalic acid, these calculations can determine its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles. Methods like Density Functional Theory (DFT) are frequently employed for geometric optimization to find the lowest-energy configuration of the molecule. nepjol.info

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. nepjol.info

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the electronegative oxygen and fluorine atoms would create regions of negative potential, while the acidic protons of the carboxylic groups would be areas of positive potential. nepjol.info

These quantum chemical calculations provide a detailed picture of the molecular structure and electronic landscape of this compound, which is essential for understanding its behavior in chemical reactions and its interactions with other molecules.

| Calculated Property | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a larger gap implies greater stability. nepjol.info |

| MEP Surface | Maps electrostatic potential to identify sites for nucleophilic and electrophilic attack. nepjol.info |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed pathways of chemical reactions. core.ac.uk For reactions involving this compound, such as esterification, amidation, or polymerization, DFT can be used to model the entire reaction coordinate. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. researchgate.net

DFT studies are particularly useful for:

Determining Reaction Pathways: By comparing the activation energies of different possible routes, DFT can predict the most favorable reaction mechanism. For instance, in a cycloaddition reaction, DFT can distinguish between a concerted or a stepwise mechanism. pku.edu.cnmdpi.com

Characterizing Transition States: The transition state is the highest energy point along the reaction coordinate and determines the reaction rate. DFT calculations can elucidate the geometry and electronic structure of the transition state, providing insight into the factors that control the reaction's feasibility.

Understanding Catalyst Effects: When a catalyst is used, DFT can model how the catalyst interacts with the reactants to lower the activation energy. For example, in acid-catalyzed esterification of this compound, DFT could model the protonation of the carbonyl oxygen and its effect on the subsequent nucleophilic attack. researchgate.net

The choice of the functional and basis set is critical for the accuracy of DFT calculations. Functionals like B3LYP and M06-2X are commonly used for studying organic reaction mechanisms, often in combination with a polarizable continuum model (PCM) to simulate solvent effects. researchgate.netmdpi.comnih.gov These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental methods alone. whiterose.ac.uk

Simulation of Polymer Chain Properties and Liquid Crystallinity

Molecular dynamics (MD) and Monte Carlo simulations are essential computational techniques for studying the macroscopic properties of polymers derived from monomers like this compound. These simulations model the behavior of polymer chains over time, providing insights into their structure, dynamics, and phase behavior. youtube.comscilit.com

Key aspects that can be studied include:

Chain Conformation and Flexibility: Simulations can predict how polymer chains fold and arrange themselves in space. Properties like the radius of gyration and end-to-end distance can be calculated to characterize the size and shape of the polymer coils. youtube.com The rigidity of the this compound unit would be expected to impart a degree of stiffness to the polymer backbone.

Amorphous and Crystalline Structures: By simulating the cooling of a polymer melt, researchers can predict whether the resulting solid will be amorphous or crystalline. This is crucial as the morphology strongly influences the material's mechanical and thermal properties. caltech.edu

Liquid Crystallinity: Many rigid-rod or semi-rigid polymers can form liquid crystal phases. Simulations can predict the formation of these ordered phases, such as nematic or smectic phases, by analyzing the orientation of polymer chains as a function of temperature and concentration. durham.ac.uk Polymers incorporating the planar, rigid structure of this compound are potential candidates for forming liquid crystalline materials. Atomistic models can be used to study how the chemical structure of the monomer influences the resulting phase. durham.ac.uk

These simulations help bridge the gap between the chemical structure of the monomer and the macroscopic properties of the resulting polymer, aiding in the design of new materials with desired characteristics. youtube.comnih.gov

Computational Predictions of Material Properties and Interactions

Computational methods are increasingly used to predict the properties of materials before they are synthesized, saving time and resources. For materials based on this compound, such as polymers or metal-organic frameworks (MOFs), various properties can be predicted.

Mechanical Properties: Molecular dynamics simulations can be used to perform "virtual" mechanical tests. By applying a simulated strain to a material model, one can calculate properties like the Young's modulus, shear modulus, and bulk modulus, which describe the material's stiffness and resistance to deformation.

Thermal Properties: Simulations can predict the glass transition temperature (Tg) of amorphous polymers, a key parameter determining their service temperature. This is often done by simulating the change in density or specific volume with temperature.

Gas Barrier Properties: For applications in packaging or membranes, the ability of a material to block the passage of small molecules like O2, CO2, and N2 is critical. Simulations can calculate the diffusion coefficients of these gases through the polymer matrix, providing a measure of the material's barrier performance. nih.gov

Interfacial Interactions: The interaction between a polymer and a surface or another material is crucial for adhesives, coatings, and composites. Simulations can model these interfaces to understand adhesion strength and compatibility. For example, the wetting of a polymer surface by a liquid can be studied by simulating a liquid droplet on the surface and calculating the contact angle. caltech.edu

These predictive simulations are a key component of computational materials science, enabling the in-silico design and screening of materials derived from this compound for specific applications.

Molecular Modeling of Supramolecular Assemblies and Host-Guest Interactions

The structure of this compound, featuring two carboxylic acid groups on a rigid fluorinated aromatic ring, makes it an excellent building block for creating complex supramolecular structures. Molecular modeling is an indispensable tool for understanding and designing these assemblies. researchgate.net

Supramolecular Networks: The carboxylic acid groups can form strong and directional hydrogen bonds. Modeling can predict how these interactions will guide the self-assembly of this compound molecules into specific patterns, such as chains, tapes, or two-dimensional honeycomb networks. mpg.de Computational modeling can assess the stability of these networks. mpg.de

Host-Guest Chemistry: The defined shape and electronic properties of this compound and its derivatives can allow them to act as hosts for smaller guest molecules. Computational methods, including molecular docking and free energy simulations, can predict the binding affinity and selectivity of a host for various guests. researchgate.netnih.gov These interactions are driven by a combination of forces, including hydrogen bonding, π–π stacking, and electrostatic interactions. rsc.org

Metal-Organic Frameworks (MOFs): The carboxylate groups can coordinate with metal ions to form highly porous, crystalline materials known as MOFs. Computational modeling can predict the topology of the resulting framework, its porosity, and its affinity for adsorbing specific gases or small molecules, which is crucial for applications in gas storage and separation.

The modeling of these complex systems helps in understanding the fundamental principles of molecular recognition and self-assembly, guiding the experimental design of new functional supramolecular materials based on this compound. nih.govfrontiersin.orgnih.gov

Spectroscopic and Analytical Characterization Techniques in Research on Tetrafluoroisophthalic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of molecules in solution. In the context of tetrafluoroisophthalic acid and its polymeric derivatives, both ¹⁹F and ¹H NMR play crucial roles in providing detailed structural information.

¹⁹F NMR for Fluorine Moieties

Given the four fluorine atoms on the aromatic ring of this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound and its derivatives. The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment, providing a direct probe of molecular structure and bonding.

In studies of fluorinated polymers, ¹⁹F NMR is instrumental in confirming the successful incorporation of the fluorinated monomer into the polymer chain. The spectra can also provide insights into the polymer's microstructure and the presence of different chemical environments for the fluorine atoms. For instance, in the analysis of polyamides synthesized from fluorinated diamines and various dicarboxylic acids, ¹⁹F NMR is used to corroborate the chemical structures of the resulting macromolecules.

¹H NMR for Polymer Backbone Analysis

For example, in the synthesis of sulfonated aromatic polyamides, ¹H NMR is a key technique for confirming the chemical structures and compositions of the polymers. In a study involving a polyamide synthesized from a fluorinated diamine (TFP) and isophthalic acid (ISO), the ¹H NMR spectrum displayed a characteristic signal for the amide proton (-NH-) at approximately 10.83 ppm. researchgate.net The integration of various proton signals in the aromatic and aliphatic regions of the spectrum allows for the precise determination of the degree of sulfonation when a sulfonated comonomer is introduced. researchgate.net

Interactive Table: Representative ¹H NMR Chemical Shifts for a Polyamide Containing Fluorinated and Sulfonated Moieties

| Proton Assignment | Chemical Shift (ppm) |

| Amide (-NH-) | 10.83 |

| Aromatic (ortho to -SO₃H) | Varies |

| Other Aromatic Protons | 7.18 - 7.61 |

Note: The exact chemical shifts can vary depending on the specific polymer structure and the solvent used for analysis.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) is the primary technique for determining the arrangement of atoms within a crystalline solid. It is extensively used to characterize the crystal structures of coordination polymers and to assess the degree of crystallinity in polymeric materials derived from this compound.

Single-Crystal X-ray Diffraction for Coordination Networks

Research on coordination polymers constructed from ligands similar to this compound, such as tetrafluoroterephthalic acid, demonstrates the power of this technique. For instance, in a series of lanthanide coordination polymers with tetrafluoroterephthalate as a bridging ligand, SCXRD revealed the formation of two-dimensional square grids composed of binuclear lanthanide nodes connected by the tetrafluoroterephthalate linkers. The coordination sphere of each lanthanide cation was found to be completed by a nitrate (B79036) anion and two dimethylformamide (DMF) molecules.

Interactive Table: Representative Crystallographic Data for a Lanthanide Coordination Polymer with a Fluorinated Dicarboxylate Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.0 |

| b (Å) | 10.5 |

| c (Å) | 19.0 |

| β (°) | 115.0 |

| Volume (ų) | 3800 |

| Z | 8 |

Note: The values presented are for a representative structure and will vary for different metal ions and specific ligand conformations.

Wide-Angle X-ray Diffraction for Polymer Characterization

For polymeric materials, which are often semi-crystalline or amorphous, wide-angle X-ray diffraction (WAXD) is a crucial technique for assessing their solid-state morphology. WAXD patterns provide information about the degree of crystallinity, the size and perfection of crystalline domains, and the spacing between polymer chains.

In the study of aromatic polyamides, WAXD is used to determine whether the polymers are amorphous or possess some degree of crystallinity. For instance, the introduction of bulky trifluoromethyl groups into the polymer backbone, which can be a feature of polymers derived from this compound, often disrupts chain packing and leads to amorphous structures. researchgate.net This is evident in WAXD patterns that show broad, diffuse halos rather than sharp Bragg reflections. The amorphous nature of these high-performance polymers can contribute to their enhanced solubility and processability. researchgate.net Conversely, polyamides derived from more rigid diacids without such bulky substituents may exhibit sharper diffraction peaks, indicating a semi-crystalline nature. researchgate.net

Spectroscopic Techniques for Characterizing Lewis Acidity in MOFs

Metal-organic frameworks (MOFs) synthesized using linkers like this compound can possess Lewis acidic sites at the metal nodes. The strength and accessibility of these Lewis acid sites are critical for applications in catalysis. Several spectroscopic techniques are employed to probe and quantify the Lewis acidity of these materials.

One powerful method involves the use of fluorescent probe molecules, such as N-methylacridone (NMA). nih.govresearchgate.net NMA can coordinate to the Lewis acidic metal sites within the MOF, and this interaction leads to a shift in its fluorescence emission spectrum. nih.gov The magnitude of this red-shift is correlated with the Lewis acidity of the metal center. nih.govsemanticscholar.org By comparing the fluorescence maxima of NMA in the presence of different MOFs, researchers can quantitatively assess and compare their Lewis acid strengths. nih.govresearchgate.net This technique has been instrumental in demonstrating that the perfluorination of the organic linker, as in this compound, can significantly enhance the Lewis acidity of the resulting MOF. nih.govfao.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov In the context of materials synthesized with this compound, such as Metal-Organic Frameworks (MOFs), EPR spectroscopy is a powerful tool for probing the local environment of paramagnetic centers. escholarship.orgnih.gov These centers can be intentionally introduced spin probes (like Mn²⁺) or paramagnetic species formed during a chemical process, such as superoxide (B77818) radicals (O₂•–). arxiv.orgfao.org

A significant application of EPR in this field is the characterization of Lewis acidity in MOFs. Research on MOFs constructed with fluorinated ligands, such as the related 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid, has demonstrated that EPR can be used to quantify the Lewis acidity of metal sites. fao.orgji-lab.org In such studies, the MOF is exposed to a probe molecule that can form a paramagnetic species upon interaction with the Lewis acid sites. The EPR spectrum of this species is sensitive to the electronic environment, providing a measure of the acid site's strength.

For instance, when a MOF containing coordinatively unsaturated Zr(IV) sites is exposed to oxygen, superoxide radicals can be formed. The principal components of the g-tensor (gₓ, gᵧ, g₂) of the superoxide radical, determined from the EPR spectrum, are correlated with the Lewis acidity of the Zr(IV) center. A greater distortion of the g-tensor values indicates a stronger interaction and thus higher Lewis acidity. The perfluorination of the ligand is known to enhance this acidity due to the electron-withdrawing nature of fluorine atoms. fao.orgji-lab.org

Table 1: Illustrative EPR g-tensor Values for Superoxide (O₂•–) Adsorbed on Different MOF Lewis Acid Sites

| MOF Material | Ligand | gₓ | gᵧ | g₂ |

|---|---|---|---|---|

| Zr₆-BDC (UiO-66) | 1,4-Benzenedicarboxylic acid | 2.003 | 2.009 | 2.028 |

Note: This data is illustrative, based on findings for structurally related compounds to demonstrate the analytical principle. Zr₆-fBDC, with the fluorinated ligand, shows a larger g₂ value, indicating stronger Lewis acidity.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating the photoluminescent properties of materials incorporating this compound, particularly in the construction of lanthanide-based Metal-Organic Frameworks (Ln-MOFs). sciopen.com Ln-MOFs often exhibit strong luminescence, not from the direct excitation of the lanthanide ions (which is inefficient), but through a process known as the "antenna effect". mdpi.com

In this mechanism, the organic ligand, such as the tetrafluoroisophthalate dianion, possesses chromophores that efficiently absorb ultraviolet light. After absorption, the ligand transfers the energy non-radiatively to the encapsulated lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its own characteristic, sharp, and well-defined wavelengths. mdpi.comresearchgate.net The fluorination of the isophthalic acid ligand can influence the energy levels of the ligand's excited states, potentially improving the efficiency of this energy transfer process.

The resulting luminescent properties are highly sensitive to the local environment, making these materials excellent candidates for chemical sensors. rsc.orgbohrium.com For example, the fluorescence of a Ln-MOF can be "quenched" (diminished) or enhanced in the presence of specific analytes like metal ions or small organic molecules. This response forms the basis of highly sensitive and selective detection methods. researchgate.net

Key parameters measured in these studies include:

Excitation and Emission Wavelengths: The specific wavelengths of light the material absorbs and emits, which are characteristic of the ligand and the metal ion.

Quantum Yield: The efficiency of the conversion of absorbed photons to emitted photons.

Luminescence Lifetime: The duration for which the material continues to emit light after the excitation source is removed.

Table 2: Representative Fluorescence Properties of Lanthanide MOFs with Aromatic Carboxylate Ligands

| Lanthanide Ion | Ligand Type | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Characteristic Transition |

|---|---|---|---|---|

| Terbium (Tb³⁺) | Aromatic Carboxylate | ~280-320 | ~490, 545, 585, 620 | ⁵D₄ → ⁷Fⱼ (J=6, 5, 4, 3) |

Note: This table provides typical wavelength ranges for Ln-MOFs. The exact values for a this compound-based MOF would depend on the specific structure and lanthanide ion used.

Other Advanced Analytical Techniques for Material Characterization

Beyond EPR and fluorescence spectroscopy, a range of other advanced techniques are indispensable for the complete characterization of materials synthesized using this compound. pageplace.detaylorfrancis.com

Powder X-ray Diffraction (PXRD): While SC-XRD requires a single, high-quality crystal, PXRD is used on bulk, polycrystalline samples. It is crucial for confirming the phase purity of a synthesized material, identifying crystalline phases, and verifying that the bulk material has the same structure as that determined by SC-XRD.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is vital for assessing the thermal stability of materials. For a MOF containing this compound, a TGA curve would show an initial mass loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau, and finally a sharp mass loss at the temperature where the framework itself decomposes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a sample. In the context of this compound and its derivatives, FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. A shift in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate groups upon coordination is a key diagnostic feature. ulisboa.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: While solid-state NMR can be complex, ¹⁹F NMR is particularly useful for materials containing this compound. It can provide information about the local environments of the fluorine atoms within the structure, confirming the integrity of the ligand after synthesis.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Pathways and Catalytic Methods

The efficient and scalable synthesis of Tetrafluoroisophthalic acid is a key focus of ongoing research, as it directly impacts its availability and cost for various applications. While traditional synthetic routes exist, scientists are exploring more innovative and sustainable methods.

Furthermore, the development of catalytic methods for the production of polyfluorinated aromatic compounds is a broader field that could yield new approaches for synthesizing this compound. Advances in catalysis could lead to more direct and atom-economical routes, potentially starting from more readily available and less expensive precursors. The exploration of flow chemistry and continuous manufacturing processes also presents an opportunity to improve the synthesis of this important compound, offering better control over reaction parameters and potentially higher yields and purity.

Development of Advanced Materials with Tunable Properties

A significant area of research is the use of this compound as a linker molecule in the construction of Metal-Organic Frameworks (MOFs). The fluorine atoms on the aromatic ring play a crucial role in tuning the properties of these porous materials. The high electronegativity of fluorine can influence the electronic environment within the MOF structure, affecting its interactions with guest molecules.

The incorporation of fluorinated linkers like this compound can lead to MOFs with enhanced thermal and chemical stability. Moreover, the presence of fluorine can modify the pore size, shape, and surface chemistry of the MOF, allowing for the precise tuning of its adsorption and separation properties. This tunability is critical for applications such as gas storage and separation, where the selective capture of specific gases is required.

Beyond MOFs, this compound is being investigated as a monomer for the synthesis of high-performance polymers. alfa-chemistry.comalfa-chemistry.com The rigid, fluorinated structure of the acid can be incorporated into polymer backbones to enhance properties such as thermal stability, chemical resistance, and mechanical strength. Research in this area is focused on synthesizing and characterizing novel polyesters, polyamides, and other polymers derived from this compound, with the goal of developing materials suitable for demanding applications in electronics, aerospace, and other advanced industries.

Integration of this compound in Multifunctional Materials

The unique properties of this compound make it an attractive component for the design of multifunctional materials, where a single material exhibits multiple, often coupled, functionalities. For example, incorporating this compound into coatings or films can impart both hydrophobicity (water repellency) and thermal stability. Research has shown that citric acid can be used to create esterified and cross-linked films with excellent barrier properties. mdpi.com This suggests the potential for using this compound in a similar manner to develop high-performance coatings.

In the realm of MOFs, the functionalization of the framework with this compound linkers can lead to materials that are not only porous but also possess catalytic or sensing capabilities. The fluorine atoms can act as active sites for chemical reactions or as recognition sites for the selective binding of analytes.

Furthermore, the integration of this compound into composite materials is an area of growing interest. By combining it with other materials, such as nanoparticles or other polymers, it may be possible to create hybrid materials with synergistic properties that are not achievable with the individual components alone.

Advanced Computational Modeling for Predictive Design

Computational modeling plays an increasingly vital role in accelerating the discovery and design of new materials. In the context of this compound, techniques such as Density Functional Theory (DFT) are being used to predict the structural, electronic, and optical properties of materials incorporating this compound. rsc.orgnih.govsemanticscholar.org

For instance, computational studies can be used to model the interaction of this compound-based linkers with different metal ions to predict the resulting MOF structures and their properties. nih.gov This predictive capability allows researchers to screen a large number of potential structures and identify the most promising candidates for experimental synthesis, thereby saving significant time and resources.

Molecular modeling is also being applied to study the properties of polymers derived from this compound. mdpi.comcecam.org These simulations can provide insights into the polymer chain conformation, packing, and dynamics, which are crucial for understanding and predicting the macroscopic properties of the material. By combining computational modeling with experimental validation, researchers can establish structure-property relationships that guide the rational design of new materials with tailored functionalities.

Applications in Specialized Fields Beyond Traditional Materials Science

The unique properties imparted by the tetrafluorinated aromatic ring are opening up possibilities for the use of this compound in a variety of specialized fields.

Nonlinear Optics: The electron-withdrawing nature of the fluorine atoms can lead to materials with interesting nonlinear optical (NLO) properties. rsc.orgjhuapl.edu Research in this area is exploring the synthesis of novel organic and organometallic materials incorporating this compound for applications in areas such as optical communications and data storage. DFT studies are being employed to understand and predict the NLO response of these materials. semanticscholar.org

Chemical Sensors: The ability of this compound to form specific interactions with other molecules makes it a promising candidate for the development of chemical sensors. beilstein-journals.org For example, MOFs constructed with this linker can be designed to selectively adsorb and detect specific analytes, leading to a measurable change in their optical or electrical properties. Research has shown that functionalized MOFs can be used for the selective and sensitive detection of various chemical compounds. nih.gov

Separation Technologies: The tunable porosity and surface chemistry of materials derived from this compound, particularly MOFs and polymers, make them attractive for advanced separation applications. mdpi.comresearchgate.net These materials can be fabricated into membranes for the selective separation of gases or liquids. The fluorinated nature of the material can enhance its performance in separating hydrophobic from hydrophilic substances.

Q & A

Q. What are the standard synthetic routes for tetrafluoroisophthalic acid (TFIPA), and how can purity be optimized?

Category: Synthesis & Purification Answer: TFIPA is typically synthesized via fluorination of isophthalic acid derivatives. A common method involves halogen-exchange reactions using fluorinating agents like KF or SF₄ under controlled conditions (e.g., 150–200°C). Purity optimization requires post-synthesis recrystallization from polar aprotic solvents (e.g., DMF or acetic acid) and characterization via HPLC (≥99% purity) . Key parameters include reaction time, temperature, and stoichiometric ratios of fluorinating agents.

Q. What spectroscopic techniques are most effective for characterizing TFIPA?

Category: Structural Analysis Answer:

- ¹⁹F NMR : Identifies fluorine substituent positions and confirms substitution patterns (δ -110 to -150 ppm for aromatic fluorines) .

- FT-IR : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (238.093 g/mol) and fragmentation patterns .

Q. How does TFIPA’s solubility profile influence its use in coordination chemistry?

Category: Physicochemical Properties Answer: TFIPA’s limited solubility in water (due to fluorinated aromatic rings) necessitates polar organic solvents (e.g., DMSO, THF) for metal-ligand coordination studies. Solubility can be enhanced via deprotonation with bases (e.g., NaOH), forming water-soluble dicarboxylate salts .

Advanced Research Questions

Q. How can TFIPA be utilized in designing metal-organic frameworks (MOFs) with tailored porosity?

Category: Materials Science Answer: TFIPA’s rigid, fluorinated backbone enables stable MOFs with hydrophobic pores. Experimental design involves:

Ligand Selection : Pair TFIPA with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions.

Porosity Tuning : Adjust solvent (e.g., DMF vs. ethanol) and temperature to control crystal growth.

Characterization : Use BET analysis for surface area (≥500 m²/g) and PXRD for structural validation .

Q. What challenges arise in quantifying trace TFIPA degradation products in environmental samples?

Category: Analytical Chemistry Answer: Degradation products (e.g., trifluoroacetic acid) require sensitive detection due to low concentrations (<1 ppb). Recommended workflow:

Q. How do contradictory data on TFIPA’s thermal stability impact its application in high-temperature polymers?

Category: Data Contradiction Analysis Answer: Discrepancies in reported decomposition temperatures (e.g., 212–214°C vs. 250°C) stem from differing experimental setups:

Q. What strategies mitigate fluorine loss during TFIPA’s integration into covalent organic frameworks (COFs)?

Category: Synthetic Challenges Answer: Fluorine loss under basic conditions is a critical issue. Mitigation approaches:

Mild Conditions : Use room-temperature solvothermal synthesis (pH 6–7).

Protecting Groups : Temporarily block carboxylic acids with trimethylsilyl esters.

Post-Synthetic Fluorination : Introduce fluorine via gas-phase SF₄ treatment after COF assembly .

Methodological Guidelines

Q. Reproducing TFIPA-based reactions: How to address batch-to-batch variability?

Q. Ethical considerations in handling TFIPA’s environmental persistence

- Waste Management : Neutralize acidic waste with CaCO₃ before disposal.

- Ecotoxicology Screening : Conduct Daphnia magna assays for acute toxicity (EC₅₀: >100 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.